molecular formula C22H24N2O3S B4672263 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B4672263
M. Wt: 396.5 g/mol
InChI Key: RPLCXGKYANIZLE-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide, also known as DMXB-A, is a novel compound that has been extensively studied for its potential applications in scientific research. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.

Mechanism of Action

4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is a selective agonist of the α7 nAChR, which is expressed in various cell types, including neurons, immune cells, and cancer cells. Activation of α7 nAChR by 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide leads to the influx of calcium ions into the cells, which triggers various downstream signaling pathways. In neurons, activation of α7 nAChR by 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide leads to the release of neurotransmitters, such as acetylcholine and glutamate, which play crucial roles in cognitive function and memory. In immune cells, activation of α7 nAChR by 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide leads to the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory cytokine production. In cancer cells, activation of α7 nAChR by 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and physiological effects:
4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, inhibiting cancer cell growth, and enhancing chemotherapy efficacy. 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury (Faghihi et al., 2014; Hajós et al., 2005). In addition, 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been shown to have analgesic effects in animal models of neuropathic pain (Vincler et al., 2006).

Advantages and Limitations for Lab Experiments

4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide also has some limitations, including its relatively short half-life and its susceptibility to oxidation and hydrolysis.

Future Directions

There are several future directions for the study of 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide. One direction is to investigate its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. Another direction is to develop more stable and potent analogs of 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide that can be used in clinical trials. Finally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been extensively studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia (Faghihi et al., 2014; Hajós et al., 2005). 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has also been shown to have anti-inflammatory effects in models of sepsis and acute lung injury (Wang et al., 2015; Zhao et al., 2016). In cancer research, 4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been shown to inhibit the growth of breast cancer cells and enhance the efficacy of chemotherapy (Zhang et al., 2015).

properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-6-11-20(16(2)13-15)27-12-4-5-21(25)24-22-23-19(14-28-22)17-7-9-18(26-3)10-8-17/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLCXGKYANIZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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